molecular formula C11H14N4O3 B2897096 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine CAS No. 74258-81-4

5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2897096
CAS No.: 74258-81-4
M. Wt: 250.258
InChI Key: HJAZVFFYCMPUHD-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-amine (CAS 74258-81-4) is a high-purity chemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol . This complex molecule features a 1,2,4-triazole ring system substituted with an amine group at the 3-position and a 3,4,5-trimethoxyphenyl group at the 5-position . The 3,4,5-trimethoxyphenyl moiety is a privileged structure in medicinal chemistry known to contribute to biological activity through diverse molecular interactions. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers value this chemical for exploring structure-activity relationships in heterocyclic chemistry and for its potential as a synthetic intermediate in developing more complex molecular architectures . It can serve as a key precursor in organic synthesis and drug discovery projects, particularly for preparing triazole-containing compound libraries. The compound's structural features make it valuable for biochemical probe development and pharmaceutical research targeting various enzyme systems. Proper storage conditions should be maintained, and handling should follow standard laboratory safety protocols. Researchers should consult the material safety data sheet for specific hazard and handling information before use.

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-16-7-4-6(10-13-11(12)15-14-10)5-8(17-2)9(7)18-3/h4-5H,1-3H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAZVFFYCMPUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Isothiocyanate Cyclocondensation

A foundational approach involves the reaction of 4-(3,4,5-trimethoxyphenyl)acetohydrazide with aryl/alkyl isothiocyanates to form thiosemicarbazide intermediates. For example, treatment of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]acetohydrazide with phenyl isothiocyanate in ethanol yields 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]acetyl}-4-phenyl-thiosemicarbazide. Subsequent cyclization in 2M NaOH at 80°C generates the 1,2,4-triazole-3-thione scaffold, which is oxidized with H₂O₂ in acetic acid to introduce the sulfonyl group. This method achieves moderate yields (45–58%) but requires precise stoichiometric control to avoid over-oxidation.

Thiourea-Based Cyclization

An alternative route employs 1-(3,4,5-trimethoxyphenyl)thiourea as a precursor. Oxidation with hydrogen peroxide and sodium molybdate produces the corresponding sulfonic acid derivative, which reacts with hydrazines to form hydrazinecarboximidamide intermediates. Cyclization with trimethyl orthoformate at 140°C for 14 hours furnishes the target triazole-3-amine with yields up to 66% (Table 1). This method is notable for its compatibility with diverse hydrazines, including aryl and aliphatic variants.

Table 1: Yield Optimization for Thiourea-Derived 3-Amino-1,2,4-Triazoles

Entry Hydrazine Base Yield (%)
1 Phenylhydrazine None 66
2 2-Hydrazinopyridine Triethylamine 48
3 tert-Butylhydrazine Triethylamine 65

Alkaline Cyclization Approaches

NaOH-Mediated Ring Closure

Reaction of 4-(3,4,5-trimethoxyphenyl)thiosemicarbazides with aqueous NaOH (2M) at reflux induces cyclodehydration, forming the 1,2,4-triazole-3-thione core. For instance, 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thione is obtained in 52% yield after 6 hours. The reaction’s efficiency correlates with the electron-withdrawing nature of aryl substituents, which stabilize the transition state.

KOH-Driven Thione Synthesis

Potassium hydroxide in ethanol facilitates the cyclization of 2-thioacetohydrazide derivatives. A study demonstrated that 4-amino-3-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiomethyl)-1,2,4-triazole-5-thiol forms via dropwise addition of carbon disulfide to a KOH-ethanol mixture. This method is advantageous for introducing sulfur-containing side chains but requires anhydrous conditions to prevent hydrolysis.

Oxidative Functionalization and Derivative Synthesis

H₂O₂-Acetic Acid Oxidation

Post-cyclization oxidation of 1,2,4-triazole-3-thiones with 30% H₂O₂ in glacial acetic acid converts thione groups to sulfonyl functionalities. For example, 3-(arylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles are synthesized in 58–71% yield (Fig. 8). The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy, and is sensitive to substituent steric effects.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:

  • A study highlighted the synthesis of various triazole derivatives which were tested against strains like Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. The compound with a trichloromethyl group showed the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 5 µg/mL .
  • Another investigation into 5-substituted triazoles demonstrated that compounds with specific substitutions could inhibit bacterial growth comparably to standard antibiotics such as levofloxacin .

Antifungal Properties

The compound also shows promise in antifungal applications:

  • Triazole derivatives have been identified as effective agents against fungal infections due to their ability to inhibit fungal cell wall synthesis. Research has indicated that certain triazole compounds can disrupt the ergosterol biosynthesis pathway in fungi, leading to cell death .

Anticancer Potential

The anticancer applications of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine are particularly noteworthy:

  • A review discussed the role of triazole compounds in targeting microtubules and disrupting mitotic processes in cancer cells. This mechanism is crucial for developing new anticancer therapies .
  • Specific studies have reported that certain triazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

Study Focus Findings
Muthal et al. (2010)Antibacterial activityIdentified high antibacterial activity in triazole derivatives; MIC comparable to ceftriaxone .
Gadegoni et al. (2013)Synthesis and evaluationDemonstrated significant antibacterial effects against multiple strains .
Yang & Bao (2020)Antimicrobial activitiesDeveloped triazole derivatives with superior bactericidal activity against phytopathogenic bacteria .
PMC Review (2020)Medicinal attributesCompiled extensive data on 1,2,4-triazoles' therapeutic utility across various domains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

The table below summarizes structural features and biological activities of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine and its analogs:

Compound Name Substituents (Position 3 and 5) Key Biological Activity P-gp Substrate? References
This compound NH₂ (3), 3,4,5-trimethoxyphenyl (5) Microtubule inhibition, glycolysis suppression No
YAN (5-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine) NH₂ (3), 4-ethoxyphenyl (1), 3,4,5-trimethoxyphenyl (5) Tubulin inhibition, ROS induction, MDR reversal No
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Allylsulfanyl (3), 3,4,5-trimethoxyphenyl (5) Antimicrobial activity N/A
5-Phenyl-1H-1,2,4-triazol-3-amine NH₂ (3), phenyl (5) Building block for heterocyclic systems N/A
5-[4-(4-Fluorophenyl)piperazino]-1H-1,2,4-triazol-3-amine NH₂ (3), 4-(4-fluorophenyl)piperazinyl (5) N/A (chemical intermediate) N/A

Key Observations :

  • Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl substituent is critical for microtubule-targeting activity, as seen in YAN, which downregulates glycolysis (HK2, LDHA, GLUT1) and enhances paclitaxel cytotoxicity in non-small cell lung cancer (NSCLC) .
  • Amino Group at Position 3: The NH₂ group contributes to hydrogen-bonding interactions with biological targets, such as tubulin or glycolytic enzymes, enhancing inhibitory potency.
  • P-gp Avoidance : Unlike many chemotherapeutics, the absence of P-gp substrate properties in YAN and the parent compound enables retention in resistant cancer cells .

Pharmacological and Mechanistic Differences

Anticancer Activity
  • YAN : Exhibits dual action as a microtubule destabilizer and glycolysis inhibitor, reducing ATP production and promoting ROS accumulation in A549/Taxol cells . Its 4-ethoxyphenyl group may enhance lipophilicity, improving membrane permeability.
  • The absence of the 4-ethoxyphenyl group may reduce potency compared to YAN.

Tautomerism and Electronic Effects

1,2,4-Triazole derivatives exhibit tautomerism, influencing their electronic properties and binding modes. For example:

  • In 3(5)-phenyl-1,2,4-triazol-5(3)-amine , tautomers I (3-phenyl) and II (5-phenyl) coexist, with tautomer I showing greater π-electron delocalization and planarity .
  • The 3,4,5-trimethoxyphenyl group in the target compound likely stabilizes a single tautomer, optimizing interactions with hydrophobic pockets in target proteins.

Biological Activity

5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N3_3O4_4
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 1547375-80-3

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antibacterial properties. The specific compound has shown promising results against a variety of bacterial strains.

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and repair. For instance, studies have indicated that these compounds can act as inhibitors of DNA gyrase, a crucial enzyme for bacterial survival .

2. Case Studies and Research Findings

  • Antibacterial Efficacy : In a study focusing on the antibacterial activity of various triazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics like ciprofloxacin .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Ciprofloxacin64
Escherichia coli16Vancomycin32
Bacillus subtilis4Ampicillin32
  • Molecular Docking Studies : Molecular docking studies have suggested that the presence of the trimethoxyphenyl group enhances binding affinity to the active site of bacterial enzymes, thereby improving antimicrobial activity .

Additional Biological Activities

Beyond antibacterial properties, compounds containing the triazole moiety have been explored for their anticancer potential. Recent research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

1. Anticancer Activity

In vitro studies have shown that certain triazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth:

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10
MCF-7 (breast cancer)12
A549 (lung cancer)15

Q & A

Q. Advanced

  • Molecular docking : Simulations (e.g., AutoDock Vina) identify binding poses in tubulin’s colchicine site, with trimethoxyphenyl mimicking natural ligands .
  • MD simulations : Reveal stable hydrogen bonds between triazole NH₂ and kinase ATP-binding residues (e.g., Asp86 in EGFR) .
  • Pharmacophore models : Highlight methoxy groups as critical for π-π stacking with aromatic amino acids (e.g., Phe82) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Racemization risks : High-temperature steps (>100°C) during cyclization may degrade chiral intermediates. Mitigation: Use low-boiling solvents (e.g., THF) and catalytic asymmetric conditions .
  • Byproduct formation : Oxadiazole byproducts (from competing cyclization) require HPLC purification (C18 column, acetonitrile/water gradient) .

How does the trimethoxyphenyl moiety enhance anticancer activity compared to non-substituted analogs?

Q. Advanced

  • Tubulin polymerization inhibition : The 3,4,5-trimethoxy pattern mimics combretastatin A-4, disrupting microtubule dynamics (IC₅₀ ~1.2 µM vs. >10 µM for des-methoxy analogs) .
  • Solubility-lipophilicity balance : Methoxy groups lower logD (~2.1) compared to nitro-substituted analogs (logD ~3.5), improving bioavailability .

What analytical methods quantify tautomeric ratios in solution vs. solid state?

Q. Advanced

  • Solid-state NMR : Distinguishes tautomers via ¹⁵N chemical shifts (δ 120–130 ppm for NH₂ in tautomer I vs. δ 140–150 ppm in II) .
  • Raman spectroscopy : Peaks at 1580 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C–OCH₃) differentiate crystalline forms .

How are structure-activity relationships (SAR) explored for derivatives of this compound?

Q. Advanced

  • Substitution libraries : Replace methoxy with halogens (e.g., Cl, F) or bioisosteres (e.g., CF₃) to modulate potency .
  • Triazole ring modifications : Introducing thioether groups (e.g., –SCH₂Ph) enhances kinase selectivity (e.g., 10-fold higher activity against VEGFR2 vs. EGFR) .

What in vitro/in vivo models validate the compound’s mechanism of action?

Q. Advanced

  • In vitro : MTT assays on HeLa cells (IC₅₀ ~2.5 µM) combined with tubulin polymerization inhibition assays .
  • In vivo : Xenograft models (e.g., MDA-MB-231 breast cancer) show tumor volume reduction (40–60% at 25 mg/kg/day) with minimal hepatotoxicity .

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